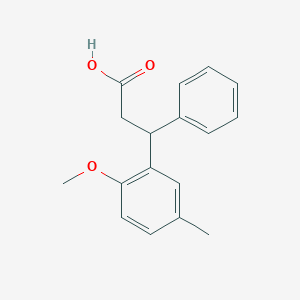

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-8-9-16(20-2)15(10-12)14(11-17(18)19)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLPLDLDQANKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392759 | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109089-77-2 | |

| Record name | 2-Methoxy-5-methyl-β-phenylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109089-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Due to the limited availability of experimental data for this specific molecule, this guide also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 109089-77-2 | Vendor Data |

| Molecular Formula | C₁₇H₁₈O₃ | Calculated |

| Molecular Weight | 270.32 g/mol | Vendor Data |

| Physical State | Solid | Vendor Data |

| Melting Point | 138 °C | Vendor Data |

| Boiling Point | 413.8 ± 33.0 °C (Predicted) | [1] |

| pKa | ~4.5 (Predicted) | |

| Solubility | ||

| Water | Sparingly soluble (Predicted) | |

| Methanol | Soluble (Predicted) | |

| Dichloromethane | Soluble (Predicted) | |

| Acetone | Soluble (Predicted) |

Note on Predicted Values: The boiling point is a predicted value for a closely related compound, 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol[1]. The pKa is an estimation based on the typical pKa of phenylpropanoic acids. Solubility is predicted based on the general solubility of organic acids with significant aromatic character.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the primary physical properties of a solid organic compound such as this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology: Shake-Flask Method

-

Sample Preparation: A known excess amount of this compound is added to a sealed flask containing a known volume of the solvent to be tested (e.g., water, methanol, dichloromethane).

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Objective: To obtain spectral data for structural elucidation and confirmation.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Interpretation: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the molecular structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a volatile solvent. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

-

Data Interpretation: The absorption bands are correlated to specific functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the structure of the molecule.

-

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a solid organic compound.

Caption: Workflow for the characterization of a solid organic compound.

Biological Activity

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound. However, related methoxylated phenylpropenoic acids have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[2][3][4]. Further research would be required to determine if this compound shares any of these activities. A related compound, 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol, is a known muscarinic receptor antagonist used in the treatment of urinary incontinence, and this compound is a synthetic precursor to it[1].

References

In-Depth Technical Guide to the Chemical Structure Elucidation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, a key intermediate in the synthesis of the muscarinic receptor antagonist, Tolterodine. This document outlines the synthetic pathway, analytical methodologies for characterization, and the interpretation of spectroscopic data. Due to the limited availability of public domain raw spectroscopic data for this specific intermediate, this guide establishes a logical workflow for its structural confirmation based on typical characterization techniques employed in the pharmaceutical industry.

Introduction

This compound (CAS No. 109089-77-2) is a crucial chemical intermediate in the manufacturing of Tolterodine. Tolterodine is a medication used to treat overactive bladder. The purity and structural integrity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide details the necessary steps and data required to unequivocally confirm its chemical structure.

Chemical Identity and Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 109089-77-2 |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| Appearance | Typically a white to off-white powder or crystalline solid. |

Synthesis Pathway

The synthesis of this compound is often documented in patents related to the production of Tolterodine. A common synthetic route involves the hydrolysis of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

Experimental Protocol: Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described based on patent literature.

Materials:

-

3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one in an aqueous solution of NaOH or KOH.

-

Heat the mixture to reflux for a specified period to ensure complete hydrolysis of the lactone.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

The resulting solid is then filtered, washed with water, and dried. Alternatively, the product can be extracted into an organic solvent, which is then dried and evaporated to yield the final product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Structure Elucidation Workflow

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. The logical workflow for this elucidation is depicted below.

Spectroscopic Data and Interpretation

Although publicly accessible raw spectra are scarce, the expected data from standard analytical techniques are outlined below. Reputable manufacturers utilize these methods to ensure the quality of the intermediate.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and formula of the compound.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Mode: Both positive and negative ion modes can be used. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are expected.

Expected Data:

| Ion | Expected m/z |

| [M]⁺ | 270.1256 |

| [M-H]⁻ | 269.1178 |

| [M+H]⁺ | 271.1334 |

| [M+Na]⁺ | 293.1153 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

-

Range: Typically 4000-400 cm⁻¹.

Expected Data:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-2500 | O-H | Carboxylic acid, broad stretch |

| ~3100-3000 | C-H | Aromatic C-H stretch |

| ~2960-2850 | C-H | Aliphatic C-H stretch |

| ~1700 | C=O | Carboxylic acid carbonyl stretch |

| ~1600, ~1480 | C=C | Aromatic ring stretches |

| ~1250 | C-O | Aryl ether C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and substitution patterns of the aromatic rings.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Spectrometers: ¹H NMR (e.g., 400 MHz) and ¹³C NMR (e.g., 100 MHz). 2D techniques like COSY and HSQC would be used to confirm assignments.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | singlet (broad) | 1H | -COOH |

| ~7.2-7.4 | multiplet | 5H | Phenyl group protons |

| ~6.7-7.1 | multiplet | 3H | Methoxy-methylphenyl protons |

| ~4.5 | triplet | 1H | -CH(Ar)(Ar')- |

| ~3.8 | singlet | 3H | -OCH₃ |

| ~2.8 | doublet | 2H | -CH₂-COOH |

| ~2.3 | singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~155 | C-OCH₃ |

| ~125-145 | Aromatic carbons |

| ~55 | -OCH₃ |

| ~45 | -CH(Ar)(Ar')- |

| ~40 | -CH₂-COOH |

| ~20 | -CH₃ |

Biological Activity and Signaling Pathways

As this compound is primarily a synthetic intermediate, there is no significant published research on its specific biological activities or interactions with signaling pathways. Its biological relevance is derived from its role as a precursor to Tolterodine, which acts as a competitive antagonist of muscarinic receptors, particularly M2 and M3 subtypes, leading to the relaxation of bladder smooth muscle.

Conclusion

The chemical structure of this compound can be unequivocally determined through a systematic application of modern analytical techniques. The combination of mass spectrometry to confirm the molecular formula, infrared spectroscopy to identify key functional groups, and detailed one- and two-dimensional NMR spectroscopy to establish the precise atomic connectivity provides a robust and reliable method for its structural elucidation. This ensures the quality and suitability of this critical intermediate for its use in the synthesis of pharmaceuticals like Tolterodine.

Spectroscopic Profile of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on its chemical structure and spectroscopic data from analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.20-7.40 | Multiplet | 5H | Phenyl-H |

| ~6.80-7.10 | Multiplet | 3H | Methoxy-methylphenyl-H |

| ~4.50 | Triplet | 1H | -CH(Ar)₂ |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~2.80 | Doublet | 2H | -CH₂-COOH |

| ~2.30 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~156 | Ar-C-OCH₃ |

| ~142 | Phenyl-C (ipso) |

| ~135 | Methoxy-methylphenyl-C (ipso) |

| ~130 | Ar-C-CH₃ |

| ~129 | Phenyl-CH |

| ~128 | Phenyl-CH |

| ~127 | Phenyl-CH |

| ~126 | Methoxy-methylphenyl-CH |

| ~125 | Methoxy-methylphenyl-CH |

| ~110 | Methoxy-methylphenyl-CH |

| ~55 | -OCH₃ |

| ~45 | -CH(Ar)₂ |

| ~40 | -CH₂-COOH |

| ~21 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2850-3000 | Medium | C-H stretch (Aromatic and Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1500-1600 | Medium-Strong | C=C stretch (Aromatic Rings) |

| ~1240 | Strong | C-O stretch (Aryl Ether) |

| 1000-1150 | Medium | C-O stretch (Carboxylic Acid) |

Predicted Mass Spectrometry (MS) Data

For the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 270.1256, corresponding to the molecular formula C₁₇H₁₈O₃. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the methoxy group (-OCH₃, 31 Da), and cleavage at the benzylic position.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, typically coupled with an ionization source such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

ESI-MS Acquisition (Positive or Negative Ion Mode):

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization Voltage: ~3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions.

-

Mass Range: m/z 50-500.

EI-MS Acquisition:

-

A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Electron Energy: 70 eV.

-

Source Temperature: ~200-250 °C.

-

Mass Range: m/z 40-500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

An In-Depth Technical Guide to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, with the Chemical Abstracts Service (CAS) number 109089-77-2, is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Tolterodine. Tolterodine is a potent muscarinic receptor antagonist used in the treatment of overactive bladder. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and the biological relevance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers for this compound.

| Property | Value |

| CAS Number | 109089-77-2 |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzenepropanoic acid, 2-methoxy-5-methyl-β-phenyl- |

| 3-(2-Methoxy-5-methyl-phenyl)-3-phenyl-propionic acid | |

| Appearance | Typically a white to off-white solid or powder |

| Purity | Commercially available with purity often exceeding 98%[1] |

Synthesis

Experimental Protocol: General Synthesis from a Lactone Precursor

The following protocol is a generalized representation based on patent literature describing the synthesis of Tolterodine and its intermediates.

Reaction: Ring opening and methylation of 3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one.

Reagents and Materials:

-

3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one (lactone precursor)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., potassium carbonate, sodium hydroxide)

-

Solvent (e.g., acetone, methanol)

Procedure:

-

The lactone precursor, 3,4-dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one, is dissolved in a suitable solvent system, such as a mixture of acetone and methanol.

-

A base, such as potassium carbonate, is added to the solution to facilitate the reaction.

-

The methylating agent, for instance, methyl iodide, is added to the reaction mixture.

-

The mixture is heated under reflux for a specified period to drive the reaction to completion.

-

Upon completion, the reaction mixture is worked up to isolate the methyl ester intermediate, methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate.

-

This ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield the final product, this compound.

-

The final product is purified using standard techniques such as recrystallization or chromatography.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. The following tables provide expected data based on its chemical structure and analysis of similar compounds. Commercial suppliers confirm the structure and purity of this compound using techniques including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.[2]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 12.0 - 10.0 | s | 1H | Carboxylic acid proton (-COOH) |

| ~ 7.4 - 7.1 | m | 5H | Aromatic protons (phenyl ring) |

| ~ 7.0 - 6.7 | m | 3H | Aromatic protons (methoxyphenyl ring) |

| ~ 4.5 - 4.3 | t | 1H | Methine proton (-CH-) |

| ~ 3.8 | s | 3H | Methoxy protons (-OCH₃) |

| ~ 3.0 - 2.8 | d | 2H | Methylene protons (-CH₂-) |

| ~ 2.3 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 178 - 174 | Carboxylic acid carbon (-COOH) |

| ~ 158 - 155 | Aromatic carbon (-C-OCH₃) |

| ~ 145 - 125 | Aromatic carbons |

| ~ 56 - 54 | Methoxy carbon (-OCH₃) |

| ~ 45 - 42 | Methine carbon (-CH-) |

| ~ 40 - 37 | Methylene carbon (-CH₂-) |

| ~ 21 - 19 | Methyl carbon (-CH₃) |

FTIR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 - 2500 | O-H stretch (broad, carboxylic acid) |

| ~ 3100 - 3000 | C-H stretch (aromatic) |

| ~ 3000 - 2850 | C-H stretch (aliphatic) |

| ~ 1720 - 1680 | C=O stretch (carboxylic acid) |

| ~ 1600 - 1450 | C=C stretch (aromatic) |

| ~ 1250 - 1200 | C-O stretch (asymmetric, aryl ether) |

| ~ 1050 - 1020 | C-O stretch (symmetric, aryl ether) |

Mass Spectrometry (MS) Data (Predicted)

| m/z Ratio | Assignment |

| 270.12 | [M]⁺ (Molecular ion) |

| 225.10 | [M - COOH]⁺ |

| 195.08 | [M - C₆H₅CHCOOH]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Biological Activity and Relevance

The primary biological significance of this compound is its role as a direct precursor in the synthesis of Tolterodine. There is currently no substantial body of research available in the public domain that details the specific pharmacological activities, mechanism of action, or signaling pathway interactions of this intermediate itself. Its utility lies in its chemical structure, which is readily converted to the final active pharmaceutical ingredient.

Role as a Tolterodine Intermediate

Tolterodine is a competitive muscarinic receptor antagonist. It exhibits a high affinity for the muscarinic receptors in the urinary bladder. By blocking these receptors, Tolterodine reduces the contractility of the detrusor muscle, thereby alleviating the symptoms of overactive bladder, such as urinary frequency, urgency, and incontinence.[3][4]

The conversion of this compound to Tolterodine involves several steps, including reduction of the carboxylic acid to an alcohol, followed by amination.

Conclusion

This compound is a vital intermediate in the pharmaceutical industry, specifically for the production of Tolterodine. While its own biological activity is not extensively studied, its chemical properties and structure are optimized for its role as a precursor. This guide provides a foundational understanding of this compound for researchers and professionals involved in the synthesis and development of related pharmaceutical agents. Further research into the potential intrinsic biological activities of this and other intermediates could be a future area of exploration.

References

An In-depth Technical Guide on the Potential Biological Activity of Methoxy Phenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy phenylpropanoic acid derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anti-inflammatory, anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a foundational resource for researchers in the field of drug discovery and development.

Introduction

Methoxy phenylpropanoic acids are a significant scaffold in medicinal chemistry, with derivatives demonstrating a range of pharmacological effects. The presence of the methoxy group and the phenylpropanoic acid core structure contributes to their diverse biological interactions.[1] These compounds, both naturally occurring and synthetic, have garnered considerable interest for their potential to modulate key biological pathways implicated in various diseases. This guide will delve into the core biological activities of these derivatives, presenting a synthesis of current research to aid in the exploration of their therapeutic potential.

Biological Activities and Quantitative Data

The biological activities of methoxy phenylpropanoic acid derivatives are diverse, with significant potential in several therapeutic areas. This section summarizes the key findings and presents quantitative data for easy comparison.

Anti-inflammatory Activity

Several methoxy phenylpropanoic acid derivatives have demonstrated potent anti-inflammatory effects. Their mechanisms often involve the inhibition of key inflammatory mediators and pathways. For instance, (E)-3-(3-methoxyphenyl)propenoic acid has been reported to possess anti-inflammatory and analgesic activity through the inhibition of cyclooxygenase-2 (COX-2).[2] Another study highlighted that pyrrole-containing phenylpropanoic acid derivatives can reduce carrageenan-induced paw edema and modulate inflammatory cytokines like TNF-α.

| Compound/Derivative | Assay | Endpoint | Result | Reference |

| (E)-3-(3-methoxyphenyl)propenoic acid | COX-2 Inhibition | - | Stronger than aspirin | [2] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (single dose, 20 mg/kg) | Edema Reduction at 2h | Significant (p = 0.001) | |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (14 days, all doses) | Edema Inhibition | Significant (p < 0.001) | |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation (repeated dose, 40 mg/kg) | TNF-α Decrease | Significant (p = 0.032) | |

| Methyl-3-methoxy-4-hydroxy styryl ketone (MHSK) | Carrageenan-induced edema | Anti-inflammatory activity | Marked | [3] |

| Phenyl-3-methoxy-4-hydroxy styryl ketone (PHSK) | Carrageenan-induced edema | Anti-inflammatory activity | Marked | [3] |

Anticancer Activity

The anticancer potential of methoxy phenylpropanoic acid derivatives is an emerging area of research. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines. For example, certain 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives have shown potent antiproliferative activity against lung cancer cell lines, with proposed mechanisms involving the inhibition of SIRT2 and EGFR.[4][5]

| Compound/Derivative | Cell Line | Endpoint | Result (IC50) | Reference |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 21 | A549 (Lung Cancer) | Antiproliferative Activity | 5.42 µM | [4] |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative 22 | A549 (Lung Cancer) | Antiproliferative Activity | 2.47 µM | [4] |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | LPS-stimulated PBMCs | IL-6 Inhibition | 0.85 µM | [6] |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | LPS-stimulated PBMCs | IL-1β Inhibition | 0.87 µM | [6] |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | LPS-stimulated PBMCs | IL-8 Inhibition | 1.58 µM | [6] |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | LPS-stimulated PBMCs | TNF-α Inhibition | 1.22 µM | [6] |

Antimicrobial Activity

Methoxy phenylpropanoic acid derivatives have also been investigated for their antimicrobial properties against a range of pathogens. For instance, derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have displayed potent antibacterial and antifungal activities.[7]

| Compound/Derivative Class | Organism | Endpoint | Result (MIC) | Reference |

| 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives (compounds 3-6, 15, 17, 18) | Various bacteria and fungi | Antimicrobial activity | 14–16 µg/mL | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | Antifungal activity | 0.5 to 64 µg/mL | [8] |

| Hydrazones 14-16 (heterocyclic substituents) | ESKAPE bacteria and drug-resistant Candida | Antimicrobial activity | Potent and broad-spectrum | [8] |

| 2-(6-methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonyl)phenyl) propanamide 6 | S. pneumoniae | Antibacterial activity | 1.95 µg/ml | [9] |

Antioxidant Activity

The antioxidant capacity of methoxy phenylpropanoic acid derivatives is well-documented, with structure-activity relationship studies indicating that the number and position of methoxy and hydroxyl groups on the phenyl ring are crucial for activity.[10][11] Ferulic acid, a prominent methoxy derivative of cinnamic acid, is a well-known antioxidant.[1]

| Compound/Derivative | Assay | Endpoint | Result | Reference |

| Anisic acid (p-methoxybenzoic acid) | Tyrosinase inhibition (L-DOPA oxidation) | IC50 | 0.60 mM | [12] |

| 2-methoxyphenols | DPPH radical scavenging | log 1/IC50 | Linearly related to Ionization Potential (r²=0.768) | [13] |

Enzyme Inhibition

Beyond COX enzymes, methoxy phenylpropanoic acid derivatives have been shown to inhibit other enzymes, such as angiotensin-converting enzyme (ACE), making them potential candidates for cardiovascular therapies.

| Compound/Derivative | Enzyme | Endpoint | Result (IC50) | Reference |

| Methyl 2-methoxycarbonyl-3-phenylpropionate derivative 5b | Angiotensin Converting Enzyme (ACE) | Inhibition | 0.0039 µmol/L | [14] |

| Methyl 2-methoxycarbonyl-3-phenylpropionate derivative 5d | Angiotensin Converting Enzyme (ACE) | Inhibition | 0.0027 µmol/L | [14] |

| Methyl 2-methoxycarbonyl-3-phenylpropionate derivative 5e | Angiotensin Converting Enzyme (ACE) | Inhibition | 0.0021 µmol/L | [14] |

| Methyl 2-methoxycarbonyl-3-phenylpropionate derivative 5f | Angiotensin Converting Enzyme (ACE) | Inhibition | 0.0052 µmol/L | [14] |

Signaling Pathways and Mechanisms of Action

The biological effects of methoxy phenylpropanoic acid derivatives are underpinned by their interaction with specific signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Inhibition of the Cyclooxygenase (COX) Pathway

A primary mechanism for the anti-inflammatory activity of many phenylpropanoic acid derivatives is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15] By blocking the active site of COX enzymes, these derivatives reduce the production of pro-inflammatory prostaglandins.[16]

Caption: Inhibition of the COX pathway by methoxy phenylpropanoic acid derivatives.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including cytokines and chemokines.[9] Some phenylpropanoid derivatives have been shown to inhibit the NF-κB signaling pathway.[17] This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory IκB proteins, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Caption: Modulation of the NF-κB signaling pathway.

Experimental Protocols

Reproducible and rigorous experimental design is fundamental to the evaluation of the biological activity of novel compounds. This section provides detailed methodologies for key assays.

Synthesis of 3-(4-Methoxyphenyl)propanoic Acid

This protocol describes a representative synthesis of a methoxy phenylpropanoic acid derivative.

Materials:

-

3-(4-methoxyphenyl)acrylic acid

-

10% Palladium on activated carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 3-(4-methoxyphenyl)acrylic acid (15 g, 14.7 mmol) in tetrahydrofuran (50 mL).[2]

-

Add a catalytic amount of 10% palladium on activated carbon.[2]

-

Carry out the hydrogenation reaction at room temperature under a hydrogen atmosphere with continuous stirring for 5 hours.[2]

-

Monitor the reaction completion by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove the catalyst.[2]

-

Concentrate the filtrate under vacuum to yield the solid product.[2]

Caption: Workflow for the synthesis of 3-(4-methoxyphenyl)propanoic acid.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (methoxy phenylpropanoic acid derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[18]

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

-

Aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[18]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow of the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds by their ability to scavenge the stable DPPH free radical.[4]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound

-

Positive control (e.g., ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[4]

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a cuvette or 96-well plate, mix a defined volume of the sample dilution with the DPPH working solution.[4]

-

Include a blank containing only the solvent and a control containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[4]

-

Measure the absorbance at 517 nm.[4]

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[17]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compound

-

Vehicle control

-

Positive control (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral, intraperitoneal).

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[20]

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).[20]

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound

-

Positive control antibiotic/antifungal

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound and the positive control.

-

Dispense 100 µL of sterile broth into the wells of a 96-well plate.[21]

-

Perform a two-fold serial dilution of the test compound across the plate.[21]

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[21]

-

Add 100 µL of the diluted inoculum to each well.

-

Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.[21]

-

Determine the MIC as the lowest concentration of the compound that shows no visible growth.[21]

Conclusion and Future Perspectives

Methoxy phenylpropanoic acid derivatives have demonstrated a remarkable range of biological activities, positioning them as a promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore their potential further. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Additionally, in-depth studies on the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds are essential to translate these promising preclinical findings into clinical applications. The continued investigation of these versatile molecules holds significant promise for addressing unmet needs in the treatment of inflammatory diseases, cancer, infectious diseases, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Methoxyphenyl)propionic acid | 1929-29-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. 3.7. Antimicrobial Evaluation of Compounds 1–7 [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. inotiv.com [inotiv.com]

- 18. benchchem.com [benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide on 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid as a Tolterodine Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the therapeutic product. This technical guide focuses on a specific potential impurity of Tolterodine: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid .

This document provides a comprehensive overview of this impurity, including its chemical identity, potential formation pathways, and detailed analytical methodologies for its detection and quantification. The information presented herein is intended to support researchers, analytical scientists, and drug development professionals in understanding and controlling this impurity in Tolterodine.

Chemical Identity and Characterization

The chemical structure and key identifiers for this compound are presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 109089-77-2 |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| Structure |

|

Potential Formation Pathways

The formation of this compound as an impurity in Tolterodine can be postulated through two primary routes: as a residual starting material or intermediate from a specific synthetic pathway, or as a degradation product arising from the oxidation of a related impurity.

Synthesis Intermediate Pathway

One possible synthetic route to Tolterodine involves intermediates that are structurally similar to the propanoic acid impurity. While various synthetic strategies for Tolterodine exist, a pathway proceeding through the reduction of a carboxylic acid to an alcohol, followed by subsequent functional group transformations, could potentially leave unreacted starting material or byproducts.

A plausible, though not commonly cited, synthesis could involve the preparation of this compound, which is then reduced to the corresponding alcohol, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (recognized as Tolterodine Impurity A). If this reduction is incomplete, the propanoic acid could be carried through the synthesis and appear as an impurity in the final drug substance.

Oxidation of Tolterodine Impurity A

A more likely pathway for the formation of this compound is through the oxidation of its corresponding primary alcohol, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol. This alcohol is a known impurity of Tolterodine, designated as Tolterodine Impurity A in the European Pharmacopoeia.

The oxidation of this primary alcohol to a carboxylic acid could occur under certain conditions during the synthesis of Tolterodine, its subsequent purification, or during storage of the drug substance if exposed to oxidizing agents.

Experimental Protocols

The detection and quantification of this compound in Tolterodine require a validated, stability-indicating analytical method. Based on the literature for the analysis of Tolterodine and its known impurities, a reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method is recommended.

Proposed UPLC Method for Impurity Profiling

The following method is adapted from a validated stability-indicating UPLC method for Tolterodine tartrate and its known impurities and is expected to provide good resolution for the propanoic acid impurity.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid |

| Mobile Phase B | Acetonitrile:Mobile Phase A (90:10, v/v) |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 3.0 | |

| 5.0 | |

| 5.1 | |

| 7.0 | |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 1 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

4.1.2. Standard and Sample Preparation

-

Standard Solution: Prepare a standard solution of this compound reference standard in the diluent at a concentration relevant to the specification limit.

-

Sample Solution: Prepare a solution of the Tolterodine drug substance or product in the diluent to a final concentration of approximately 0.5 mg/mL.

Method Validation Considerations

The proposed analytical method should be fully validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: Demonstrated by the resolution of the impurity from Tolterodine and other known impurities. Forced degradation studies should be performed to ensure that the method is stability-indicating.

-

Linearity: Assessed over a range of concentrations, typically from the reporting threshold to 120% of the specification limit for the impurity.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined to ensure the method's sensitivity.

-

Accuracy: Evaluated by recovery studies of the impurity spiked into the drug substance or product.

-

Precision: Including repeatability and intermediate precision.

-

Robustness: Assessed by making small, deliberate variations to the method parameters.

Quantitative Data and Acceptance Criteria

Specific pharmacopoeial limits for this compound in Tolterodine are not explicitly defined in the major pharmacopoeias at the time of this writing. However, general guidelines for the control of impurities in new drug substances, such as those from the International Council for Harmonisation (ICH), would apply.

| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |

| Maximum Daily Dose ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg per day intake (whichever is lower) |

For Tolterodine, with a typical maximum daily dose of 4 mg, the thresholds would be based on the percentage values. Any impurity found at a level exceeding the identification threshold would require structural elucidation, and levels above the qualification threshold would necessitate toxicological assessment.

Conclusion

This compound is a potential process-related impurity or degradation product of Tolterodine. Its control is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided an overview of its chemical properties, likely formation pathways, and a robust analytical methodology for its detection and quantification. Drug manufacturers should consider the potential presence of this impurity and implement appropriate analytical controls throughout the manufacturing process and stability testing of Tolterodine.

An In-Depth Technical Guide to the Synthesis and Isolation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isolation of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, a key intermediate in the preparation of the muscarinic receptor antagonist, Tolterodine. This document details the synthetic pathway, experimental protocols, and characterization data for this compound. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound (CAS No: 109089-77-2) is a crucial synthetic intermediate, primarily recognized for its role in the multi-step synthesis of Tolterodine. Tolterodine is a medication used to treat urinary incontinence. The discovery and development of this propanoic acid derivative are intrinsically linked to the process development of Tolterodine. This guide will focus on the chemical synthesis and isolation of this intermediate, providing a detailed experimental framework.

Synthetic Pathway

The most common synthetic route to this compound begins with the reaction of p-cresol and trans-cinnamic acid. This process involves the formation of a lactone, followed by a ring-opening and methylation to yield the methyl ester of the target compound. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Experimental Protocols

The following protocols are detailed representations of the key synthetic steps.

Synthesis of 6-Methyl-4-phenylchroman-2-one

This initial step involves the acid-catalyzed cyclization of p-cresol and trans-cinnamic acid.[1]

Materials:

-

p-Cresol

-

trans-Cinnamic acid

-

Sulfuric acid (concentrated)

Procedure:

-

A mixture of p-cresol and trans-cinnamic acid is heated in the presence of concentrated sulfuric acid.

-

The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate

This step involves the ring-opening of the lactone and subsequent methylation.

Materials:

-

6-Methyl-4-phenylchroman-2-one

-

Sodium hydroxide (or other suitable base)

-

Methyl iodide (or dimethyl sulfate)

-

Methanol/Acetone (solvent)

Procedure:

-

6-Methyl-4-phenylchroman-2-one is dissolved in a mixture of methanol and acetone.

-

A solution of sodium hydroxide is added to open the lactone ring.

-

Methyl iodide is then added to the reaction mixture to methylate both the phenolic hydroxyl group and the carboxylic acid.

-

The reaction is typically refluxed for several hours.

-

After completion, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the crude methyl ester, which can be purified by column chromatography.

Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate

-

Sodium hydroxide (or lithium hydroxide)

-

Tetrahydrofuran (THF)/Water (solvent)

-

Hydrochloric acid (for acidification)

Procedure:

-

The methyl ester is dissolved in a mixture of THF and water.

-

A solution of sodium hydroxide is added, and the mixture is stirred at room temperature or gently heated to facilitate hydrolysis.

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

Upon completion, the THF is removed under reduced pressure.

-

The aqueous residue is cooled in an ice bath and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the target compound.

| Property | Value |

| CAS Number | 109089-77-2 |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% (by HPLC) |

Characterization Data

The structural integrity of this compound is confirmed by various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would employ a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution, with UV detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. Expected signals would include those for the aromatic protons, the methoxy group protons, the methyl group protons, and the protons of the propanoic acid chain.

-

¹³C NMR: Shows the signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Note: Specific spectral data should be acquired for each synthesized batch to confirm identity and purity.

Logical Workflow for Quality Control

A robust quality control workflow is essential to ensure the purity and identity of the synthesized compound.

Conclusion

This technical guide has outlined the synthesis, isolation, and characterization of this compound. The provided experimental protocols and data serve as a valuable resource for chemists involved in the synthesis of Tolterodine and related pharmaceutical compounds. Adherence to detailed experimental procedures and rigorous quality control is paramount to ensure the production of high-purity material suitable for further synthetic transformations.

References

In-depth Technical Guide: Thermochemical Properties of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific experimental or computationally derived thermochemical properties for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. This guide, therefore, provides a framework for the determination of these properties based on established methodologies for similar aromatic carboxylic acids. The data presented in the tables are placeholders and should be replaced with experimental values once available.

Introduction

This compound is a complex carboxylic acid derivative. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling in chemical and pharmaceutical research. This document outlines the standard experimental and computational methodologies that would be employed to determine these vital parameters.

Core Thermochemical Properties

A summary of the key thermochemical properties for a compound like this compound would be presented as follows.

Table 1: Hypothetical Thermochemical Data Summary

| Property | Symbol | Value | Units | Method |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data not available | kJ·mol-1 | Computational (e.g., G4) |

| Standard Molar Enthalpy of Formation (crystal) | ΔfH°(cr) | Data not available | kJ·mol-1 | Combustion Calorimetry |

| Standard Molar Entropy (gas) | S°(g) | Data not available | J·mol-1·K-1 | Computational |

| Molar Heat Capacity (gas) | Cp(g) | Data not available | J·mol-1·K-1 | Computational |

| Enthalpy of Sublimation | ΔsubH | Data not available | kJ·mol-1 | Transpiration Method |

| Enthalpy of Fusion | ΔfusH | Data not available | kJ·mol-1 | DSC |

| Melting Point | Tfus | Data not available | K | DSC |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of this compound would involve the following key experimental techniques.

Combustion Calorimetry

Objective: To determine the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)).

Methodology:

-

A precisely weighed sample of the crystalline compound is placed in a crucible within a combustion bomb.

-

The bomb is filled with high-pressure oxygen and sealed.

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The sample is ignited, and the temperature change of the water is meticulously recorded.

-

The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

The standard enthalpy of combustion is then used to derive the standard enthalpy of formation using Hess's Law.

Transpiration Method

Objective: To determine the vapor pressure and enthalpy of sublimation (ΔsubH).

Methodology:

-

A sample of the compound is placed in a saturator tube.

-

A stream of an inert gas (e.g., nitrogen) is passed through or over the sample at a constant, known flow rate and temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of sublimated substance is determined by collecting it in a condenser and measuring its mass, or by measuring the mass loss of the sample.

-

The vapor pressure is calculated from the amount of sublimated substance and the volume of the carrier gas.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tfus) and enthalpy of fusion (ΔfusH).

Methodology:

-

A small, weighed sample of the compound is placed in a sealed aluminum pan. An empty pan is used as a reference.

-

The sample and reference pans are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

A sharp endothermic peak in the heat flow signal indicates melting. The temperature at the peak maximum is the melting point.

-

The area under the melting peak is integrated to determine the enthalpy of fusion.[1]

Computational Thermochemistry

In the absence of experimental data, computational methods are invaluable for estimating thermochemical properties.

Objective: To calculate gas-phase thermochemical properties such as the standard molar enthalpy of formation (ΔfH°(g)), standard molar entropy (S°(g)), and molar heat capacity (Cp(g)).

Methodology: High-level quantum chemical methods, such as the Gaussian-n (G3, G4) composite methods, are commonly employed.[2]

-

The molecular geometry of the most stable conformer(s) of this compound is optimized.

-

Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute thermal corrections to the enthalpy and entropy.

-

A series of single-point energy calculations are performed at different levels of theory and with various basis sets.

-

The results are combined in a predefined manner to extrapolate to a high level of accuracy, yielding the gas-phase enthalpy of formation and other thermodynamic properties.[3]

Experimental and Computational Workflow

The logical flow for a comprehensive thermochemical characterization of this compound is depicted below.

Caption: Workflow for Thermochemical Property Determination.

Signaling Pathways and Biological Activity

A review of the available literature indicates that this compound is primarily documented as a chemical intermediate, for instance, in the synthesis of related compounds. There is no information available in the public domain to suggest its involvement in specific biological signaling pathways. Therefore, a diagram of signaling pathways is not applicable at this time. Should future research reveal biological activity, this section would be updated to include relevant pathway diagrams.

References

An In-depth Technical Guide to the Solubility of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining these parameters experimentally. The guide includes detailed experimental protocols and a logical workflow to assist researchers in generating reliable solubility data for this compound, a crucial aspect in fields ranging from pharmaceutical development to material science.

Introduction

This compound, with the CAS Number 109089-77-2, is a carboxylic acid derivative. Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical procedures. The molecular structure, featuring both polar (carboxylic acid, methoxy) and non-polar (phenyl, methylphenyl) moieties, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Data Presentation

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. One source indicates its use in a synthesis reaction where it was dissolved in tetrahydrofuran, implying some degree of solubility in this solvent. However, another source qualitatively lists the compound as insoluble in acetone and methanol. This conflicting information highlights the critical need for empirical determination of its solubility.

To facilitate future research and data compilation, the following table is provided as a template for organizing experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | e.g., Gravimetric | ||

| e.g., Ethanol | 25 | e.g., HPLC | ||

| e.g., Acetone | 25 | e.g., UV-Vis | ||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Tetrahydrofuran | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Heptane | 25 |

Experimental Protocols

To address the current data gap, the following detailed methodologies are provided for the systematic determination of the solubility of this compound in organic solvents.

Method 1: Gravimetric Determination of Solubility

This method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.

-

Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the evaporating dish or vial containing the dried solute.

-

Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Weight of residue (g) / Volume of solvent used (mL)) * 100

Method 2: High-Performance Liquid Chromatography (HPLC) Based Solubility Assay

This method is suitable for more accurate and high-throughput solubility screening.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Volumetric flasks and pipettes

-

Calibration standards of the compound in a suitable solvent

Procedure:

-

Prepare a saturated solution as described in Method 1 (Steps 1-6).

-

Prepare a series of calibration standards of this compound of known concentrations in a solvent in which the compound is freely soluble.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Dilute a known volume of the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in various organic solvents. The generation of such data is essential for the advancement of research and development involving this compound.

Methodological & Application

Synthesis Protocol for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, a key intermediate in the production of various pharmaceuticals, including the muscarinic receptor antagonist Tolterodine. The synthesis is a two-step process commencing with the ring-opening and methylation of 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one to yield the methyl ester intermediate, followed by its hydrolysis to the final carboxylic acid product.

Experimental Protocols

The synthesis is comprised of two primary stages:

-

Step 1: Synthesis of Methyl 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate This step involves the ring-opening of the lactone, 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one, followed by methylation to form the corresponding methyl ester. Two effective methods for this transformation are presented below.

-

Step 2: Hydrolysis of Methyl 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate The final step is the saponification of the methyl ester to the desired this compound.

Step 1: Synthesis of Methyl 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate

Method A: Using Methyl Iodide and Potassium Carbonate

This method employs methyl iodide as the methylating agent and potassium carbonate as the base.

Materials:

-

6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Methanol, anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one (1.0 equivalent) in a mixture of anhydrous acetone and anhydrous methanol.

-

Add anhydrous potassium carbonate (a suitable excess, e.g., 2-3 equivalents).

-

To the stirred suspension, add methyl iodide (a suitable excess, e.g., 1.5-2.5 equivalents) in a dropwise manner.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Method B: Using Dimethyl Sulfate and Sodium Hydroxide with a Phase Transfer Catalyst

This alternative method utilizes dimethyl sulfate as the methylating agent in a biphasic system with a phase transfer catalyst.[1]

Materials:

-

6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)

-

Organic solvent (e.g., toluene or dichloromethane)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a mechanical stirrer

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare an aqueous solution of sodium hydroxide.

-